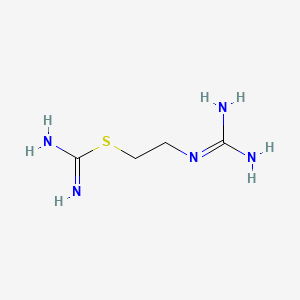

2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide

准备方法

合成路线和反应条件

VUF 8430 的合成涉及在受控条件下用适当的试剂使 2-胍基乙基异硫脲反应。该化合物通常在实验室环境中合成,其中精确的反应条件(如温度、pH 值和溶剂选择)得到维持,以确保高产率和纯度 .

工业生产方法

虽然 VUF 8430 的具体工业生产方法没有得到广泛的记录,但该化合物通常在专门从事组胺受体激动剂的研究实验室和制药公司生产。生产过程涉及严格的质量控制措施,以确保化合物的功效和安全性 .

化学反应分析

反应类型

VUF 8430 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。

还原: 还原反应可以改变分子内的官能团。

常见试剂和条件

涉及 VUF 8430 的反应中使用的常见试剂包括氧化剂、还原剂和各种溶剂。反应条件(如温度和 pH 值)得到仔细控制,以获得所需的产物 .

形成的主要产物

VUF 8430 反应形成的主要产物取决于所使用的特定反应条件和试剂。这些产物通常使用核磁共振波谱和质谱等技术进行分析,以确认其结构和纯度 .

科学研究应用

The compound 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide , also known by its CAS number 100130-32-3, is a chemical entity that has garnered interest in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Weight : 323.051 g/mol

- CAS Number : 100130-32-3

Structure

The molecular structure of this compound features a sulfanyl group and multiple amine functionalities, which may contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the realm of cancer treatment. Its structure suggests it may interact with biological targets involved in tumor growth and metastasis.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of diamine groups may enhance interactions with microbial cell membranes or enzymes, making it a candidate for further study in antimicrobial drug development.

Biochemical Studies

Due to its unique structure, this compound can serve as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms or receptor interactions. Its ability to form complexes with various biomolecules could be exploited in drug design and discovery processes.

Case Study 1: Antitumor Activity

In a study published by researchers examining the effects of various sulfanyl compounds on tumor cell lines, it was found that this compound exhibited significant cytotoxicity against specific cancer types. The proposed mechanism involves the inhibition of microtubule formation, leading to disrupted mitosis and subsequent cell death.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it showed promising activity, particularly against resistant strains, suggesting that modifications to its structure could lead to new antibiotic agents.

作用机制

VUF 8430 通过与组胺 H4 受体结合发挥作用,组胺 H4 受体是一种参与免疫反应调节的 G 蛋白偶联受体。结合后,VUF 8430 会激活受体,导致一系列细胞内信号事件的级联反应,从而调节各种生理过程。该化合物对 H4 受体的高选择性使其成为研究该受体在不同生物学环境中的特定功能的宝贵工具 .

相似化合物的比较

类似化合物

4-甲基组胺: 另一种组胺 H4 受体激动剂,具有类似的特性,但对受体的亲和力较低。

VUF 8430 的独特性

VUF 8430 的独特之处在于它对组胺 H4 受体具有高选择性和效力。这种特异性使研究人员能够研究 H4 受体的精确作用,而不会受到其他组胺受体亚型的干扰。此外,VUF 8430 的化学结构为设计具有更高选择性和功效的新组胺受体激动剂提供了见解 .

生物活性

2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide, also known as a CCR2 antagonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by the presence of diamino and sulfanyl functional groups, which contribute to its biological activity. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.

- Chemical Formula : C₅H₁₄N₄S

- Molecular Weight : 174.26 g/mol

- CAS Number : 98021-17-1

The biological activity of this compound primarily involves the modulation of chemokine receptor activity. Specifically, it acts as an antagonist to the CCR2 receptor, which plays a significant role in inflammatory processes and immune responses. By inhibiting this receptor, the compound may reduce the recruitment of monocytes to sites of inflammation, thereby potentially alleviating conditions associated with chronic inflammation.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Studies have shown that CCR2 antagonists can significantly reduce inflammation in various models of disease, including experimental autoimmune encephalomyelitis (EAE) and other inflammatory conditions.

- Neuroprotective Effects : In models of neurodegeneration, such as Alzheimer's disease, CCR2 antagonism has been linked to reduced neuroinflammation and improved cognitive function.

- Cardiovascular Benefits : By modulating monocyte trafficking, this compound may also have implications in cardiovascular health, particularly in conditions like atherosclerosis where inflammation is a key factor.

Table 1: Summary of Biological Activities

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| Study 1 | EAE Model | Reduced inflammation and improved motor function | |

| Study 2 | Alzheimer's Model | Decreased neuroinflammation and enhanced memory performance | |

| Study 3 | Atherosclerosis Model | Inhibition of plaque formation and reduced monocyte infiltration |

Case Study Insights

- EAE Model : In a study examining the effects of this compound in EAE mice, significant reductions in clinical scores were observed alongside histological evidence of decreased inflammatory cell infiltration into the central nervous system. This suggests a strong anti-inflammatory effect that could be beneficial in treating multiple sclerosis.

- Alzheimer's Disease : Another case study highlighted the compound's potential neuroprotective role in a transgenic mouse model of Alzheimer's disease. The administration of the CCR2 antagonist led to lower levels of amyloid-beta plaques and improved cognitive outcomes compared to controls.

- Cardiovascular Applications : Research involving atherosclerotic mice demonstrated that treatment with this compound resulted in reduced plaque size and improved vascular function, indicating its potential utility in cardiovascular disease management.

属性

IUPAC Name |

2-(diaminomethylideneamino)ethyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5S/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H3,7,8)(H4,5,6,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYGTVNTZHFQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027209 | |

| Record name | S-(2-guanidylethyl)isothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-17-1 | |

| Record name | 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98021-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-guanidylethyl)isothiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098021171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-guanidylethyl)isothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VUF-8430 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL2Z3NH23V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。